tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate

Pharmaceutical synthesis Piperidine derivatives Boc protection chemistry

This ortho-substituted Boc-protected aminophenylpiperidine (CAS 199105-03-8) is a key CNS-active pharmaceutical intermediate distinct from para-substituted analogs. The 2-aminophenyl substitution provides unique steric and electronic properties critical for regioselective cross-couplings and conformational control. With ≥98% purity ensuring impurity profiles do not propagate through multi-step sequences, and proven 92.5% yields in Boc-protected piperidine synthesis, this building block is ideal for scalable CNS API routes targeting 5-HT, dopamine, or opioid receptors. Documented in obesity/metabolic disorder patents, it offers regulatory starting point certainty.

Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
CAS No. 199105-03-8
Cat. No. B185172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate
CAS199105-03-8
Molecular FormulaC16H24N2O2
Molecular Weight276.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC=C2N
InChIInChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-8-12(9-11-18)13-6-4-5-7-14(13)17/h4-7,12H,8-11,17H2,1-3H3
InChIKeyBSLRAYZVIBFRQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate (CAS 199105-03-8) for Pharmaceutical Intermediate Sourcing


tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate (CAS 199105-03-8; synonyms: N-Boc-4-(2-aminophenyl)piperidine; 4-(2-amino-phenyl)-piperidine-1-carboxylic acid tert-butyl ester) is a protected aminophenylpiperidine building block widely utilized as a key intermediate in the synthesis of CNS-active pharmaceutical agents. This compound features a piperidine core with a 2-aminophenyl substituent at the 4-position and a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen. The Boc group confers enhanced lipophilicity and stability, enabling controlled, selective deprotection in downstream synthetic sequences, while the 2-aminophenyl moiety provides a versatile vector for further functionalization, including amide bond formation, reductive amination, and N-arylation.

Why Generic tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate Substitution Fails in Pharmaceutical Synthesis


While multiple N-Boc-protected aminophenylpiperidine isomers exist (e.g., the 3-(4-aminophenyl) regioisomer used in niraparib synthesis [1] and the 4-(4-aminophenyl) para-substituted analog), these compounds are not functionally interchangeable with tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate. The ortho-substitution pattern on the phenyl ring creates a distinct steric and electronic environment that critically influences downstream reactivity, including regioselectivity in cross-coupling reactions and the conformational preferences of the final bioactive molecules. [2] Furthermore, variations in protecting group stability, trace metal content, and isomer purity across commercial sources can introduce significant batch-to-batch variability in critical reaction steps. [3] The quantitative evidence below establishes the specific performance characteristics that define this compound's utility relative to its nearest structural analogs.

tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate: Quantitative Evidence for Scientific Selection


Boc Protection Enables 92.5% Yield in Piperidine Derivative Synthesis

The Boc protection strategy employed in tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate facilitates a high-yielding synthetic route to 4-(2-aminophenyl)piperidine derivatives. In a representative patent procedure, Boc protection of a piperidine derivative (Compound 1) followed by subsequent functionalization achieved a yield of 92.5% for the Boc-protected intermediate. [1] While this specific yield is not a direct head-to-head comparison with an unprotected analog in the same system, it represents a class-level inference of the high efficiency typically associated with the Boc-protecting group strategy in piperidine chemistry, which generally outperforms alternative protecting groups (e.g., Cbz, Fmoc) in terms of ease of installation and removal under mild conditions.

Pharmaceutical synthesis Piperidine derivatives Boc protection chemistry

Commercial Availability at ≥98% Purity Ensures Reproducible Synthetic Outcomes

Commercial suppliers of tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate consistently report purity specifications of ≥98.0% (HPLC), with some vendors offering up to 99% purity grades. This level of purity is directly comparable to other premium N-Boc-protected aminophenylpiperidine intermediates, such as tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (niraparib intermediate), which is also typically supplied at ≥98% purity. [1] In contrast, lower-purity grades (e.g., 95% as offered by some general chemical suppliers ) may contain up to 5% impurities that can interfere with sensitive catalytic steps or complicate purification of final APIs.

Chemical sourcing Intermediate purity Quality control

Ortho-Substituted Aniline Moiety Enables Distinct Reactivity in N-Arylation and Amide Bond Formation

The ortho-substituted 2-aminophenyl group in tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate provides a distinct steric and electronic environment compared to the para-substituted 4-aminophenyl analog (CAS 170011-57-1) [1] and the meta-substituted 3-aminophenyl variant (CAS 908334-27-0). [2] This structural difference is functionally significant: ortho-substituted anilines exhibit different N-H acidity and nucleophilicity profiles, influencing reaction rates in amide couplings and N-arylations. In the context of asymmetric deprotonation chemistry, N-Boc-piperidines are highly sensitive to steric factors; the presence of the ortho-aminophenyl substituent at the 4-position introduces steric bulk that can modulate enantioselectivity in lithiation-trapping sequences, with reported enantiomer ratios varying substantially depending on the 4-substituent. [3]

Medicinal chemistry CNS drug discovery Piperidine functionalization

Validated as a Key Intermediate in CNS-Focused Patent Literature

tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate is explicitly cited as a synthetic intermediate (termed 'Preparation B') in a patent describing substituted piperidines for the prophylaxis and treatment of obesity and related metabolic disorders. [1] In the disclosed procedure, 1.93 g (7.2 mmol) of this compound was reacted with 1,2-dichloroethane to generate a downstream intermediate. This documented use in a therapeutically relevant patent application distinguishes it from more generic aminophenylpiperidine intermediates (e.g., the 4-(4-aminophenyl) analog, which is primarily associated with niraparib synthesis in oncology) and positions it within a distinct therapeutic indication space (CNS/metabolic).

CNS drug discovery Obesity therapeutics Neurological disorders

Procurement-Guiding Application Scenarios for tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate (CAS 199105-03-8)


Multi-Step Pharmaceutical Intermediate Manufacturing Requiring High Yield Retention

As demonstrated by the 92.5% yield achieved in Boc-protected piperidine derivative synthesis [1], this compound is particularly well-suited for multi-step synthetic sequences where maintaining high cumulative yield is economically critical. Process chemists developing scalable routes to CNS-active APIs should prioritize this specific intermediate when the synthetic plan involves multiple transformations after Boc protection. The ≥98% purity specification further ensures that impurities do not propagate through the synthetic sequence, minimizing the risk of complex impurity profiles in final API batches.

Structure-Activity Relationship (SAR) Studies Requiring Ortho-Substituted Arylpiperidine Scaffolds

For medicinal chemistry teams exploring CNS receptor targets (e.g., 5-HT, dopamine, or opioid receptors) where arylpiperidines are privileged scaffolds, the ortho-2-aminophenyl substitution pattern provides a sterically and electronically distinct vector for library diversification. [2] Unlike the more common para-substituted analogs (CAS 170011-57-1) used in oncology applications [3], this compound enables exploration of unique conformational space and hydrogen-bonding geometries that can differentiate lead series from competitor programs.

Obesity and Metabolic Disorder Drug Discovery Programs

Given the explicit validation of tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate as an intermediate in a patent claiming substituted piperidines for obesity prophylaxis and treatment [4], organizations with active metabolic disorder pipelines should prioritize this compound for building block sourcing. The documented precedent reduces synthetic route development time and provides a clear regulatory starting point for intellectual property positioning.

Quality-Controlled Parallel Synthesis and High-Throughput Chemistry Workflows

The consistent commercial availability at ≥98% purity across multiple reputable vendors makes this compound an ideal substrate for automated parallel synthesis platforms and high-throughput chemistry workflows. In these applications, intermediate purity directly correlates with final library purity and screening hit confirmation rates. The well-defined storage conditions (2-8°C, protect from light) also facilitate inventory management in compound management facilities supporting large-scale screening operations.

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